N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as catalytic processes and continuous flow reactors can be employed to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its antimicrobial and anti-inflammatory properties. The exact pathways and molecular targets are still under investigation, but it is thought to involve the disruption of protein synthesis and cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzylamine: Shares the 2,4-dichlorobenzyl group and is used in similar applications.
2,4-Dichlorobenzaldehyde: Another related compound with antimicrobial properties.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of various dichlorobenzyl derivatives.
Uniqueness
N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of the pyrazole and sulfonamide groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19Cl2N3O2S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-12-4-8-17(9-5-12)27(25,26)23-19-13(2)22-24(14(19)3)11-15-6-7-16(20)10-18(15)21/h4-10,23H,11H2,1-3H3 |
InChI Key |
XKGCCXYHIXHGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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